N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide
Description
N-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole ring substituted with a dichlorothiophene moiety. The 2,5-dichlorothiophen-3-yl substituent introduces halogenated aromaticity, which may enhance π-π stacking interactions in biological targets or improve lipophilicity.
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O2S/c1-6(2)20-4-3-8(19-20)11(21)16-13-18-17-12(22-13)7-5-9(14)23-10(7)15/h3-6H,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTTWYIKJNZXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, specifically the transition from G1 phase to S phase, and the progression through S phase.
Mode of Action
It is known that many cdk2 inhibitors function by binding to the atp-binding pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity of cdk2.
Biochemical Pathways
The inhibition of CDK2 can affect multiple biochemical pathways. Primarily, it can lead to cell cycle arrest at the G1/S transition, preventing cells from entering S phase and replicating their DNA. This can lead to growth inhibition in rapidly dividing cells, such as cancer cells.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a drug can greatly impact its bioavailability and efficacy.
Result of Action
The inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing the replication of DNA and the division of cells. This can result in the inhibition of growth in rapidly dividing cells, such as cancer cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to bind to its target. Additionally, the presence of other molecules can affect the compound’s action, such as competitive inhibitors that can bind to the same target.
Biological Activity
The compound N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be broken down into three main components:
- Oxadiazole ring : Known for its diverse biological activities.
- Pyrazole moiety : Associated with various pharmacological effects including anti-inflammatory and anticancer properties.
- Dichlorothiophene substituent : Imparts unique electronic properties that may influence biological interactions.
Molecular Formula
- Molecular Formula : C₁₃H₁₂Cl₂N₄O₂S
- Molecular Weight : 335.24 g/mol
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and oxadiazole rings exhibit significant antimicrobial properties. A study on similar pyrazole derivatives showed potent antibacterial and antifungal activities against various strains, suggesting that our compound may share these properties.
Anticancer Potential
The oxadiazole derivatives have been reported to possess anticancer properties. A related study highlighted that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, indicating potential for further investigation into the therapeutic applications of our compound in oncology.
Anti-inflammatory Effects
Compounds with pyrazole structures are known to act as selective inhibitors of cyclooxygenase enzymes (Cox-1 and Cox-2), which are crucial in the inflammatory process. This suggests that the compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
The proposed mechanism of action for compounds like this compound includes:
- Inhibition of enzyme activity : Compounds targeting Cox enzymes can reduce prostaglandin synthesis.
- Disruption of cellular processes in pathogens : The antimicrobial activity may arise from interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Study 1: Antibacterial Activity Evaluation
In a comparative study, several pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the oxadiazole ring significantly enhanced antibacterial activity compared to similar compounds lacking this feature.
Study 2: In Vitro Anticancer Screening
A series of tests on cancer cell lines demonstrated that derivatives containing both pyrazole and oxadiazole rings exhibited IC50 values in the low micromolar range, indicating substantial cytotoxicity. Further studies are needed to elucidate the specific pathways involved in this activity.
Comparison with Similar Compounds
Research Implications and Limitations
- Biological Potential: While focuses on synthesis, the target compound’s dichlorothiophene moiety suggests utility in designing kinase inhibitors (similar to FDA-approved thiophene-containing drugs).
- Data Gaps: Direct biological activity, solubility, and pharmacokinetic data for the target compound are absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
